Cas no 433696-20-9 (N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide)
N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide
- N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
- AN-329/40925120
- 433696-20-9
- IFLab1_005835
- N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)cyclopropanecarboxamide
- N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPROPANECARBOXAMIDE
- IDI1_019273
- F1443-1450
- Cambridge id 6972754
- IFLab2_000247
- N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopropanecarboxamide
- Oprea1_482148
- Oprea1_177144
- HMS1428J05
- AKOS000491328
- IDI1_011238
-
- Inchi: 1S/C14H18N2O3S/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)20(18,19)16-9-1-2-10-16/h5-8,11H,1-4,9-10H2,(H,15,17)
- InChI Key: YDMXHEZEWZALFD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C1CC1)=O)(N1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 294.10381361g/mol
- Monoisotopic Mass: 294.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 74.9Ų
N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1443-1450-2μmol |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]cyclopropanecarboxamide |
433696-20-9 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F1443-1450-5μmol |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]cyclopropanecarboxamide |
433696-20-9 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1443-1450-1mg |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]cyclopropanecarboxamide |
433696-20-9 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F1443-1450-2mg |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]cyclopropanecarboxamide |
433696-20-9 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F1443-1450-3mg |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]cyclopropanecarboxamide |
433696-20-9 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1443-1450-4mg |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]cyclopropanecarboxamide |
433696-20-9 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1443-1450-5mg |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]cyclopropanecarboxamide |
433696-20-9 | 90%+ | 5mg |
$103.5 | 2023-05-17 |
N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide
N-4-(Pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide (CAS No. 433696-20-9): A Comprehensive Overview
N-4-(Pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide (CAS No. 433696-20-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclopropanecarboxamides and is characterized by a cyclopropane ring linked to a phenyl group, which is further substituted with a pyrrolidine-1-sulfonyl moiety. The intricate structure of this compound offers a promising scaffold for the development of novel drugs targeting various diseases.
The chemical structure of N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide can be represented as C15H18N2O3S, with a molecular weight of 302.37 g/mol. The presence of the cyclopropane ring imparts rigidity to the molecule, which can enhance its binding affinity to specific protein targets. The pyrrolidine-1-sulfonyl group, on the other hand, introduces polarity and hydrogen-bonding capabilities, which are crucial for optimizing pharmacological properties such as solubility and bioavailability.
Recent studies have highlighted the potential of N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, making it a promising candidate for further development.
In addition to its anti-inflammatory properties, N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide has also been investigated for its potential as an analgesic agent. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models of chronic pain. The analgesic effect is attributed to its ability to modulate nociceptive pathways, particularly by interacting with receptors involved in pain transmission.
The pharmacokinetic profile of N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide has been extensively studied to ensure its suitability for clinical use. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, which are desirable attributes for a drug candidate.
Toxicity studies have also been conducted to evaluate the safety profile of N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
The development of N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide as a therapeutic agent is an ongoing process. Current efforts are focused on optimizing its chemical structure to enhance its efficacy and reduce any potential adverse effects. Techniques such as structure-based drug design and high-throughput screening are being employed to identify derivatives with improved pharmacological properties.
In conclusion, N-4-(pyrrolidine-1-sulfonyl)phenylcyclopropanecarboxamide (CAS No. 433696-20-9) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the fields of anti-inflammatory and analgesic drug discovery. As research continues, it is anticipated that this compound will contribute significantly to the advancement of medicinal chemistry and the treatment of various diseases.
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